molecular formula C8H6BrN3O2 B1372879 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-64-9

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Katalognummer: B1372879
CAS-Nummer: 1072944-64-9
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: YNWPOCXNUADNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an imidazo[1,2-a]pyridine core.

Vorbereitungsmethoden

The synthesis of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 7-methylimidazo[1,2-a]pyridine followed by nitration. The reaction conditions often require the use of bromine or brominating agents and nitric acid or nitrating mixtures under controlled temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine serves as a scaffold for developing various pharmaceutical agents. Its derivatives have shown potential in treating:

  • Antimicrobial Infections : Notably effective against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong potential against drug-resistant strains .
  • Antikinetoplastid Activity : Active against Trypanosoma cruzi and Leishmania infantum, with IC50 values indicating effective activity in the low micromolar range .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase in cancer cell lines.
  • Induction of Apoptosis : Involvement in activating caspases and increasing pro-apoptotic proteins has been documented .

Case Studies

  • Study on Mycobacterium tuberculosis :
    • Researchers identified several 3-nitroimidazo[1,2-a]pyridine derivatives that inhibited the growth of Mycobacterium tuberculosis. The study highlighted the effectiveness of these compounds against both replicating and non-replicating bacteria .
  • Antikinetoplastid Activity :
    • A study evaluated derivatives against Trypanosoma cruzi, demonstrating promising results with low IC50 values, suggesting potential for treating Chagas disease .

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that damage bacterial DNA .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Biologische Aktivität

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound possesses a unique structure characterized by a bromine atom, a methyl group, and a nitro group attached to an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C8H6BrN3O2
  • Molecular Weight : 244.06 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including bromination and nitration processes under controlled conditions. The resulting compound is utilized as a building block in the development of pharmaceuticals targeting various diseases, particularly infectious diseases like tuberculosis (TB) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that damage bacterial DNA. This mechanism is particularly relevant in its application against Mycobacterium tuberculosis .

Antimicrobial Activity

Studies have demonstrated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. For instance, this compound shows promising activity against multidrug-resistant strains of TB. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv .

Anticancer Activity

Recent research highlights the potential anticancer properties of this compound. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, compounds related to this structure were found to enhance caspase-3 activity and induce apoptosis at concentrations around 10 μM .

Study on Antituberculosis Activity

In a high-throughput screening study conducted by Abrahams et al., several imidazo[1,2-a]pyridine derivatives were evaluated for their anti-TB activity. Among these, this compound exhibited significant inhibition of Mycobacterium tuberculosis with an MIC that supports its potential as a therapeutic agent .

Study on Anticancer Properties

A study focused on the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines demonstrated that these compounds could disrupt microtubule assembly and induce apoptosis. Specifically, at concentrations around 10 μM, significant morphological changes were observed in treated MDA-MB-231 cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntituberculosisMycobacterium tuberculosis H37Rv0.03 - 5.0 μM
Breast CancerMDA-MB-23110 μM
Liver CancerHepG2Not specified

Eigenschaften

IUPAC Name

6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPOCXNUADNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674772
Record name 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-64-9
Record name 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.